molecular formula C12H11F3 B8338068 5-(3-Trifluoromethylphenyl)pent-1-yne

5-(3-Trifluoromethylphenyl)pent-1-yne

Cat. No. B8338068
M. Wt: 212.21 g/mol
InChI Key: ASRMHAGAPVZVHR-UHFFFAOYSA-N
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Patent
US08101650B2

Procedure details

The title compound was synthesized using 3-(3-trifluoromethylphenyl)-1-iodopropane and sodium acetylide by conducting the reactions similar to those mentioned in Reference example 29.
Name
3-(3-trifluoromethylphenyl)-1-iodopropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11]I)[CH:6]=[CH:7][CH:8]=1.[C-:15]#[C-:16].[Na+].[Na+]>>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][C:15]#[CH:16])[CH:6]=[CH:7][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
3-(3-trifluoromethylphenyl)-1-iodopropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)CCCI)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCCC#C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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